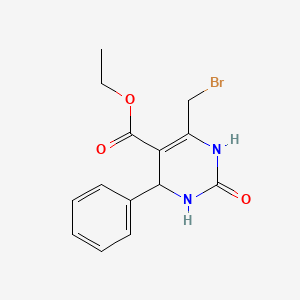

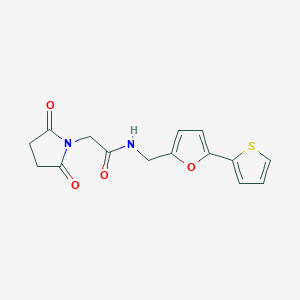

![molecular formula C20H17FN4OS B2994771 1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013803-84-3](/img/structure/B2994771.png)

1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule “1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains several functional groups including a benzothiazole, a fluorophenyl group, an isopropyl group, a pyrazole ring, and a carboxamide group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, benzothiazole derivatives can be synthesized from thiourea and a suitable bromide .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the fluorophenyl group may introduce some electronic and steric effects .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the benzothiazole and pyrazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the carboxamide group could form hydrogen bonds, influencing its solubility .Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that compounds structurally related to 1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide demonstrate promising antibacterial and antifungal properties. For example, novel analogs with similar benzothiazole and pyrazole components have shown significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations, suggesting a potential avenue for therapeutic application in combating bacterial infections (Palkar et al., 2017). Further studies on different pyrazole-sulfonamide derivatives have also highlighted their selective antitumor and antibacterial effects, providing a base for the development of new antimicrobial agents (Mert et al., 2014).

Antiproliferative Activities

Compounds featuring the pyrazole moiety, akin to 1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. These studies reveal that such compounds can exhibit significant antiproliferative effects, suggesting their potential use in cancer treatment strategies (Mert et al., 2014).

Chemosensor Applications

Research into pyrazoline derivatives, which share structural similarities with the compound of interest, has demonstrated their potential as fluorescent chemosensors for metal ions. Specifically, these compounds have been explored for the detection of Fe3+ ions, indicating their applicability in environmental monitoring and analytical chemistry (Khan, 2020).

Anti-Tuberculosis Activity

Compounds incorporating the thiazole and pyrazole scaffolds have shown activity against Mycobacterium tuberculosis, highlighting a potential route for the development of novel anti-tuberculosis agents. This is particularly relevant given the ongoing challenge of tuberculosis treatment and the need for new therapeutic options (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the human immunodeficiency virus type 1 (HIV-1), making it a key target in the treatment of HIV-1 infection .

Mode of Action

The compound interacts with its target, the HIV-1 RT, through a process of uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .

Biochemical Pathways

The compound’s interaction with the HIV-1 RT enzyme disrupts the normal replication process of the HIV-1 virus . By inhibiting the RT enzyme, the compound prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Pharmacokinetics

These methods can provide valuable information about the compound’s bioavailability and its interaction with biological systems .

Result of Action

The primary result of the compound’s action is the inhibition of the HIV-1 RT enzyme, which leads to a disruption in the replication process of the HIV-1 virus . This can potentially lead to a decrease in viral load and a slowing of disease progression .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, solvent effects can play a significant role in the compound’s action . Understanding these effects can help in the development of new products and analytical tools .

Future Directions

properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-8-4-3-7-13(14)21)24-25(17)20-23-15-9-5-6-10-18(15)27-20/h3-12H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTUIWBGVDMNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

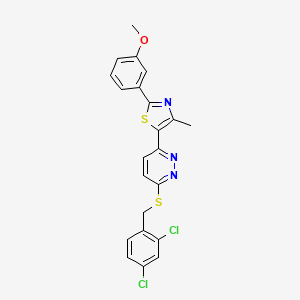

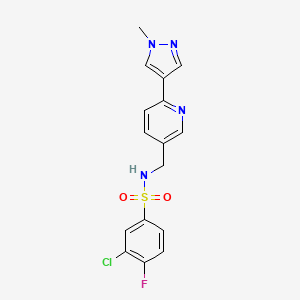

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)

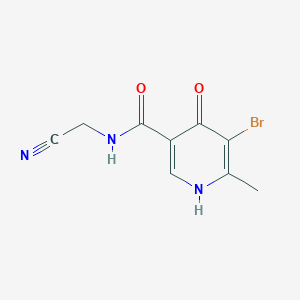

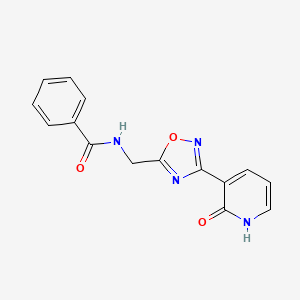

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2994698.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2994707.png)

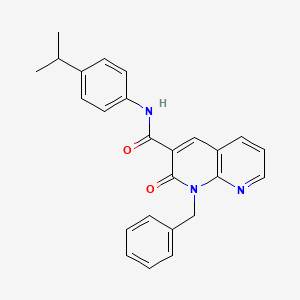

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)